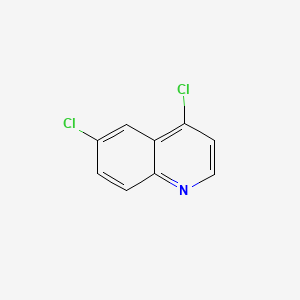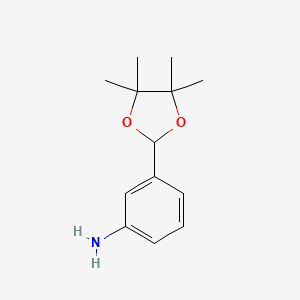
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline
説明
Synthesis Analysis
While the exact synthesis of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline is not described, the papers provide insights into related synthetic methods. For instance, the synthesis of aniline tetramers through SNAr coupling and subsequent reduction is detailed . Similarly, the synthesis of a key intermediate for a CCR5 antagonist involves reductive alkylation and alkylation of an amine with a nitrobenzyl bromide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of aniline derivatives can be complex, as seen in the preparation and analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline, which crystallizes in the orthorhombic Pbcn space group . The structure of the compound of interest would likely be characterized using similar techniques, such as NMR, IR, and possibly X-ray crystallography, to determine its precise configuration and conformation.
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions. The papers suggest that these compounds can form nanoparticles through self-assembly , and they can be oxidized to form different isomers . The reactivity of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline would be influenced by the electron-donating dioxolane group and the electron-withdrawing aniline nitrogen, which could lead to interesting reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are often studied using spectroscopic methods. For example, UV-visible spectroscopy was used to investigate the physicochemical properties of a trimethoxy aniline derivative . The compound 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane was used to determine rate constants for ion pair formations, indicating that such compounds can be useful in physical organic chemistry studies . The physical and chemical properties of the compound of interest would likely be studied using similar techniques to understand its behavior in different environments.
科学的研究の応用
-
Boron Neutron Capture Therapy (BNCT) and Drug Transport Polymers in Cancer Treatment
- Field : Medical and Health Sciences .
- Application : Compounds similar to “3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline” have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
-
Suzuki Reaction
- Field : Organic Chemistry .
- Application : Arylboronic acid, which is economical and easy to obtain, is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
-
Borylation of Arenes
- Field : Organic Chemistry .
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
-
Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- Field : Organic Chemistry .
- Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
-
Synthesis of Conjugated Copolymers
- Field : Polymer Chemistry .
- Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
- Boron Neutron Capture Therapy and Drug Transport Polymers in Cancer Treatment
- Field : Medical and Health Sciences .
- Application : Compounds similar to “3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline” have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
Safety And Hazards
特性
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-12(2)13(3,4)16-11(15-12)9-6-5-7-10(14)8-9/h5-8,11H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQLVZPDWVBYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC(=CC=C2)N)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354652 | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline | |
CAS RN |
51226-15-4 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51226-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



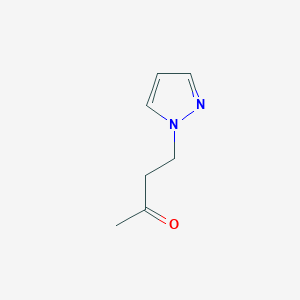
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)
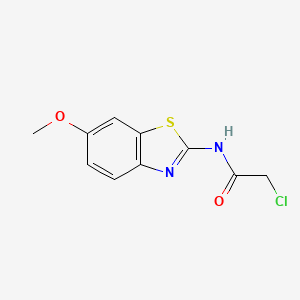
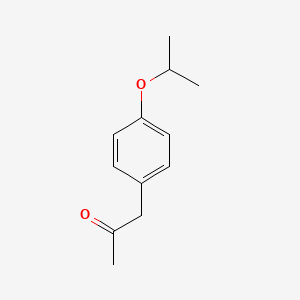
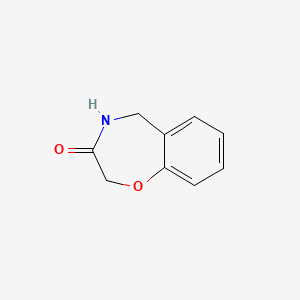
![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)
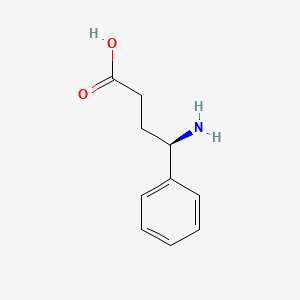
![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)
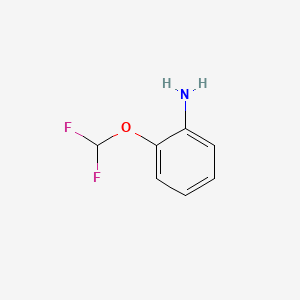
![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)
